

Application Notes and Protocols for ALG-097558 in High-Throughput Screening

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Compound of Interest

Compound Name: ALG-097558

Cat. No.: B15568079

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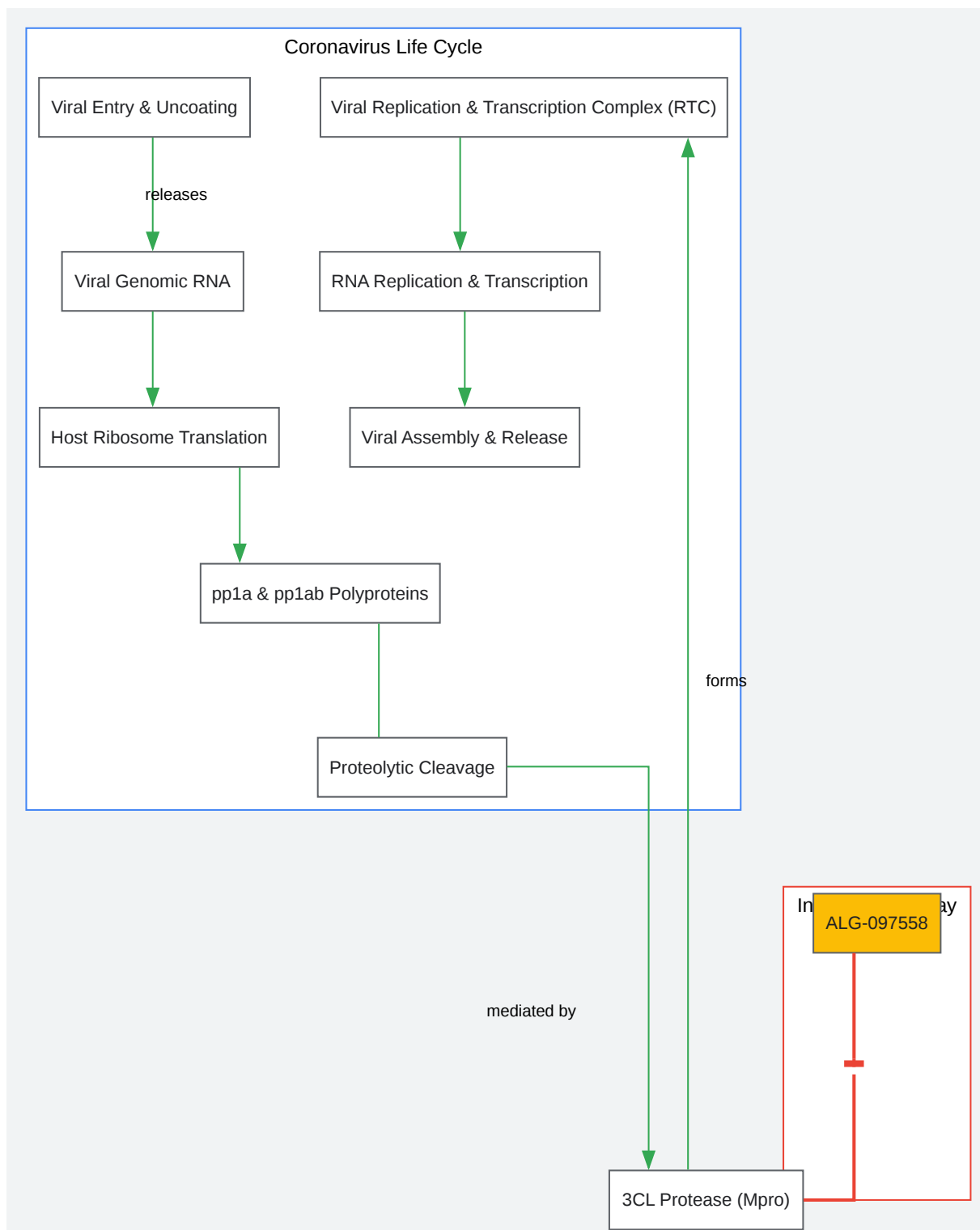
Introduction

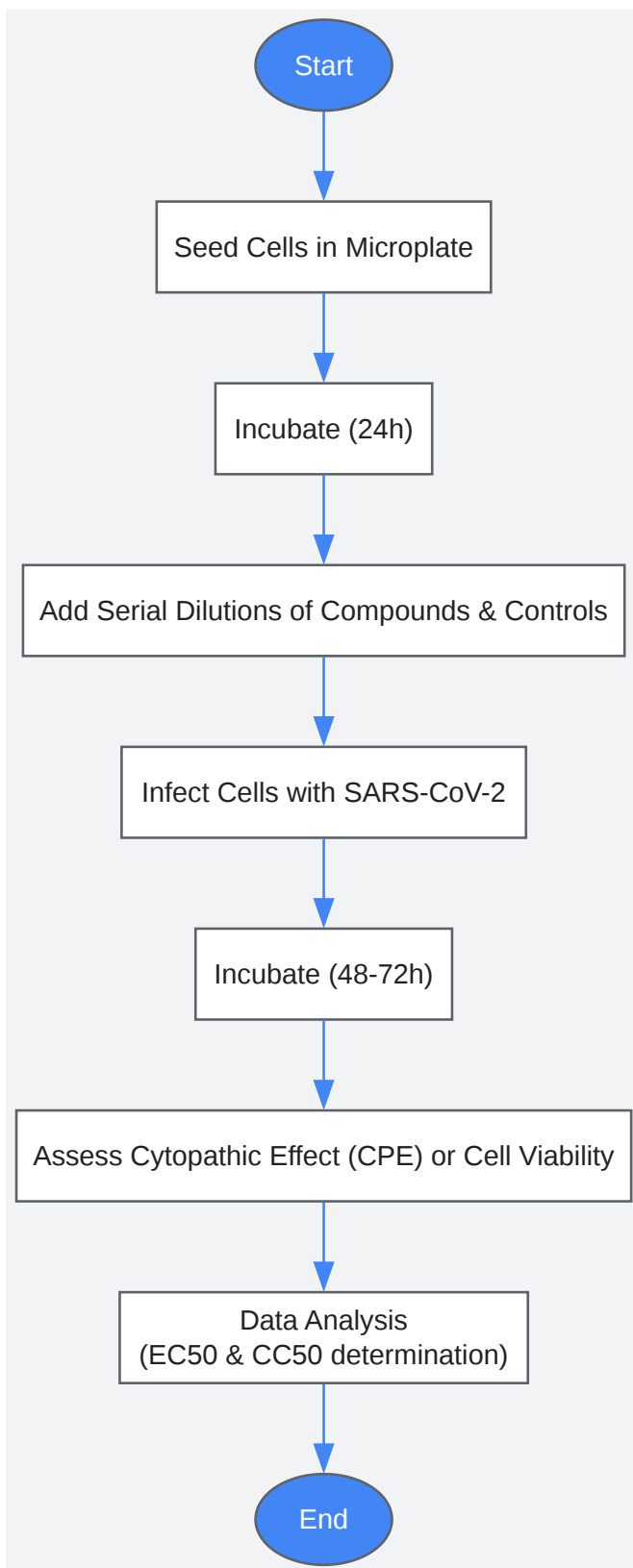
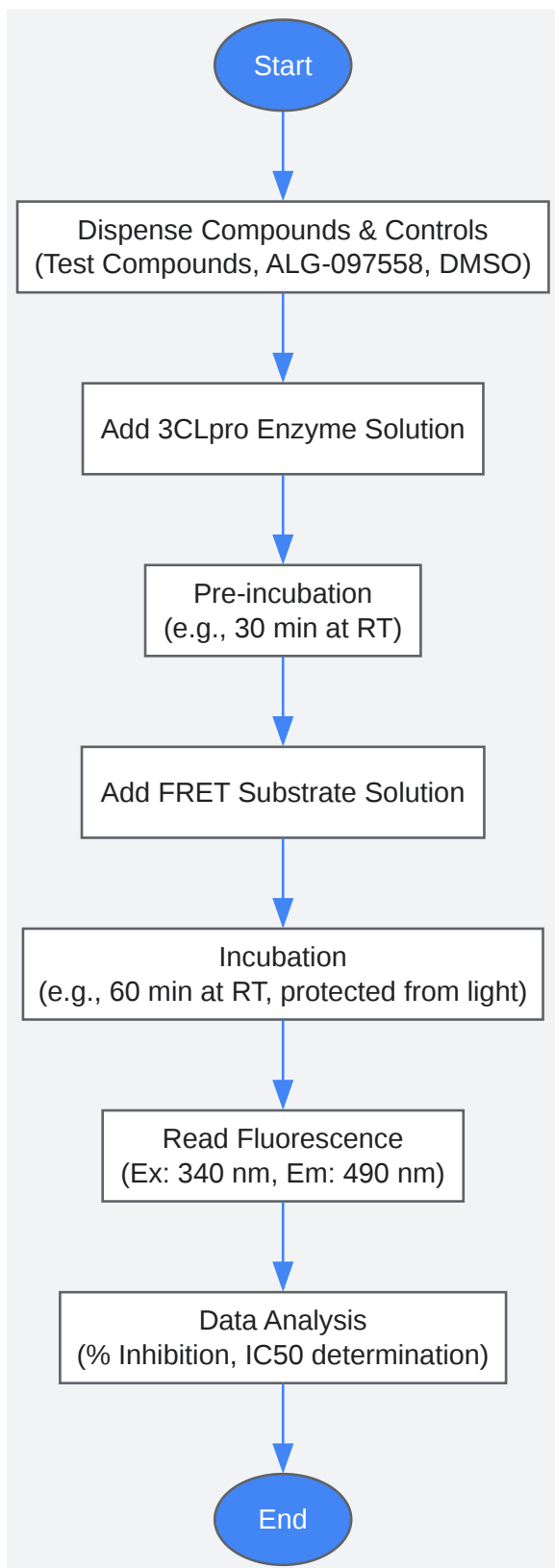
ALG-097558 is a potent, orally bioavailable, pan-coronavirus inhibitor that targets the highly conserved main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] This enzyme is essential for viral replication, making it a prime target for antiviral drug development.[1][3] **ALG-097558** has demonstrated significant antiviral activity against a broad range of coronaviruses, including SARS-CoV-2 and its variants of concern.[4][5][6][7] A key advantage of **ALG-097558** is that it does not require pharmacokinetic boosting with ritonavir, simplifying potential treatment regimens.[1][8][9] These characteristics make **ALG-097558** a valuable tool in high-throughput screening (HTS) campaigns to identify and characterize new coronavirus inhibitors.

These application notes provide detailed protocols for utilizing **ALG-097558** as a reference compound in HTS assays designed to discover novel 3CLpro inhibitors.

Mechanism of Action and Signaling Pathway

ALG-097558 functions as a reversible covalent inhibitor of the viral 3CL protease.[10][1] This protease is responsible for cleaving the viral polyproteins translated from the viral RNA genome into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By inhibiting 3CLpro, **ALG-097558** effectively blocks the viral life cycle.





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